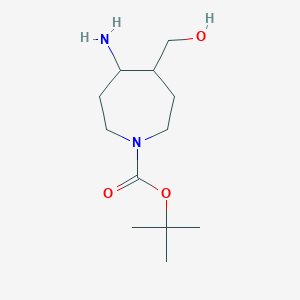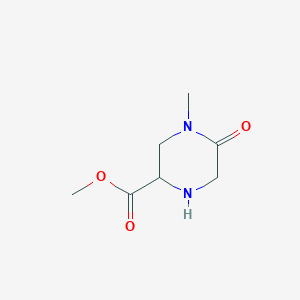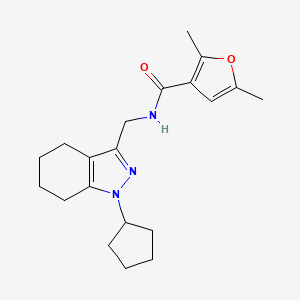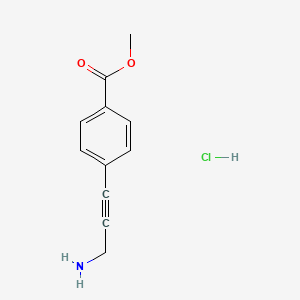![molecular formula C19H17F3N2O B2737972 N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 852137-51-0](/img/structure/B2737972.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide, also known as DIM-C-pPhCF3, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound belongs to the indole-3-carbinol (I3C) family, which is a group of compounds found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. DIM-C-pPhCF3 has been synthesized in the laboratory and has been studied extensively for its anticancer properties.
Wissenschaftliche Forschungsanwendungen
Novel Insecticides
Research indicates the development of novel insecticides, such as flubendiamide, which showcases a unique chemical structure incorporating trifluoromethyl benzamide functionalities. These compounds exhibit strong insecticidal activity, especially against lepidopterous pests, and are considered safe for non-target organisms, highlighting their potential in integrated pest management programs (Tohnishi et al., 2005).
Supramolecular Chemistry
Studies on new derivatives of triflamide demonstrate the formation of supramolecular structures through self-assembling via intermolecular hydrogen bonding. This research provides insight into the dynamics of molecular interactions in different phase states, underscoring the importance of trifluoromethyl benzamide compounds in developing advanced materials with potential applications in nanotechnology and material sciences (Chipanina et al., 2020).
Pharmaceutical Research
In the pharmaceutical domain, compounds with trifluoromethyl benzamide structures have been explored for their biological activity. For instance, research into sigma-2 receptor probes using benzamide analogues radiolabeled with tritium has contributed to understanding receptor binding and function, which is crucial for developing targeted therapies in neurology and oncology (Xu et al., 2005).
Antimicrobial and Antioxidant Agents
The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide illustrates the antimicrobial and antioxidant activities of these compounds. Such research underlines the potential of trifluoromethyl benzamide derivatives in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Sindhe et al., 2016).
Material Sciences
Investigations into polyimides with trifluoromethyl-substituted benzene in the side chain reveal the synthesis and characterization of materials that exhibit good solubility in organic solvents and thermal stability. This research points to the utility of trifluoromethyl benzamide derivatives in creating new materials for electronic and photonic applications (Liu et al., 2002).
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-8-15-9-13(6-7-17(15)24(12)2)11-23-18(25)14-4-3-5-16(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHWDDXPHDJDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)
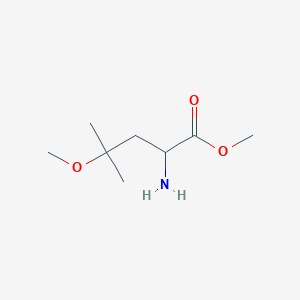
![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)
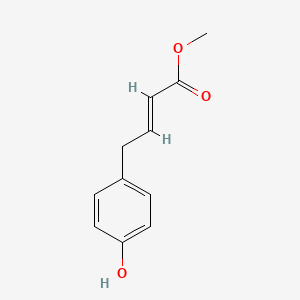
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)
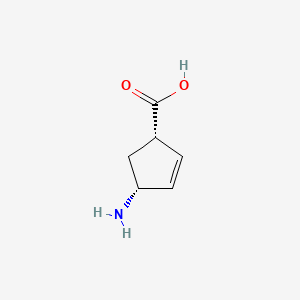

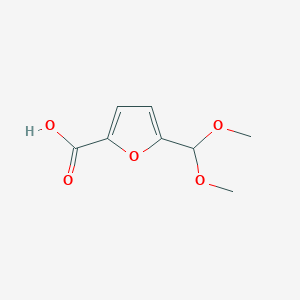
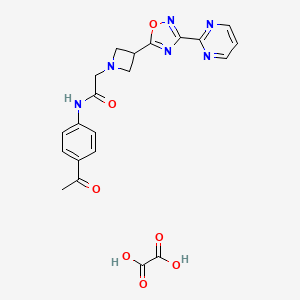
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
